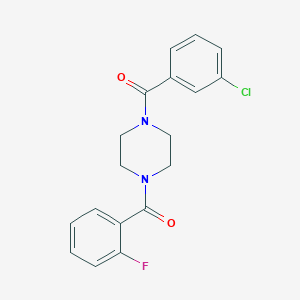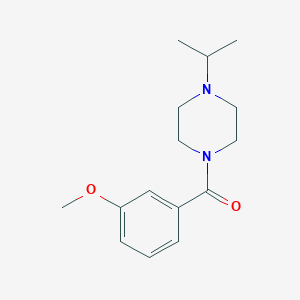![molecular formula C18H28N2O3S B249105 1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine (compound 1) is a novel piperazine derivative that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been synthesized and studied for its various properties, including its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, the compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. In diabetes research, compound 1 has been shown to activate AMP-activated protein kinase, which plays a key role in regulating glucose metabolism. In neurological disorders, the compound has been shown to modulate various neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects in animal models. In cancer research, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake. In neurological disorders, the compound has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound 1 in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent in various diseases. However, the limitations of using the compound include its limited solubility in aqueous solutions and its potential toxicity at high doses.
Zukünftige Richtungen
For research on compound 1 include further studies on its mechanism of action, as well as its potential as a therapeutic agent in various diseases. In cancer research, future studies could focus on the use of the compound in combination with other chemotherapeutic agents. In diabetes research, future studies could focus on the long-term effects of the compound on glucose metabolism and insulin sensitivity. In neurological disorders, future studies could focus on the use of the compound in combination with other neuroprotective agents. Overall, the potential of compound 1 as a therapeutic agent warrants further research and exploration.
Synthesemethoden
The synthesis of compound 1 involves the reaction of 4-methoxyphenylsulfonyl chloride with cycloheptylamine in the presence of triethylamine. The resulting intermediate is then treated with piperazine to yield compound 1. This method has been optimized for high yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied for its potential as a therapeutic agent in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, compound 1 has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. In diabetes research, the compound has been shown to improve insulin sensitivity and glucose uptake in animal models. In neurological disorders, compound 1 has been studied for its potential as a neuroprotective agent and has shown positive results in improving cognitive function.
Eigenschaften
Produktname |
1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H28N2O3S |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
1-cycloheptyl-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H28N2O3S/c1-23-17-8-10-18(11-9-17)24(21,22)20-14-12-19(13-15-20)16-6-4-2-3-5-7-16/h8-11,16H,2-7,12-15H2,1H3 |
InChI-Schlüssel |
QDCDSGDMAVUGCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249023.png)
![2-{4-[1-(2-Methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B249026.png)
![1-[1-(2-Fluorobenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B249027.png)
![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(3-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249034.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)


![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)

![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)
